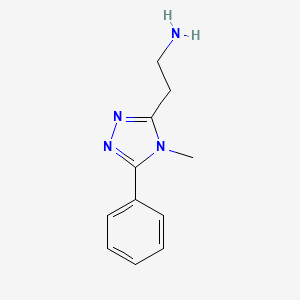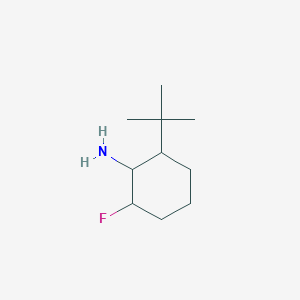
3-(3-Chloropropyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloropropyl)oxane is an organic compound with the molecular formula C8H15ClO It is a derivative of oxane, featuring a chloropropyl group attached to the third carbon of the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloropropyl)oxane typically involves the reaction of oxane with 3-chloropropyl acetate in the presence of a base such as potassium hydroxide at elevated temperatures (around 150°C). This reaction yields this compound along with by-products like water, potassium chloride, and potassium acetate .
Industrial Production Methods: Industrial production methods for this compound often involve the hydrosilylation of allyl chloride with trichlorosilane in the presence of a platinum-containing catalyst. This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloropropyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted oxanes depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used
Scientific Research Applications
3-(3-Chloropropyl)oxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of functional polysiloxanes and other materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)oxane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the chloropropyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form various derivatives that can interact with different molecular targets and pathways .
Comparison with Similar Compounds
3-Chloropropyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group instead of an oxane ring.
Oxetane: A four-membered ring compound with similar reactivity but different applications.
3-Chloropropyltrichlorosilane: Used in similar applications but has different chemical properties due to the presence of trichlorosilane
Uniqueness: 3-(3-Chloropropyl)oxane is unique due to its specific structure, which combines the reactivity of the chloropropyl group with the stability of the oxane ring. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-(3-chloropropyl)oxane |
InChI |
InChI=1S/C8H15ClO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7H2 |
InChI Key |
TXYSYOLJSDHQBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one](/img/structure/B13182262.png)
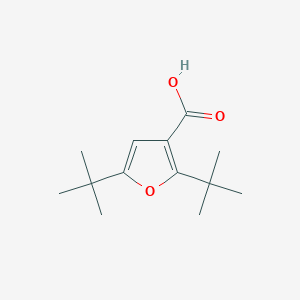
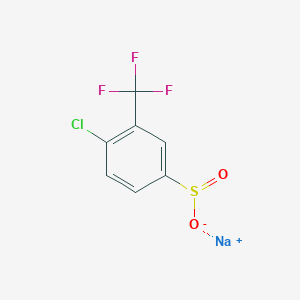
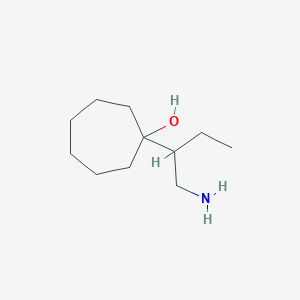
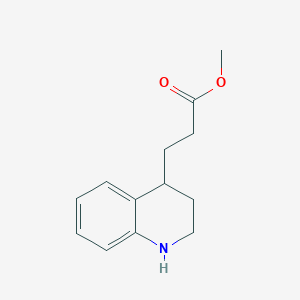
![5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13182281.png)
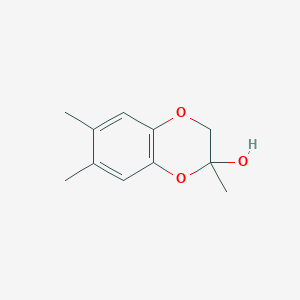
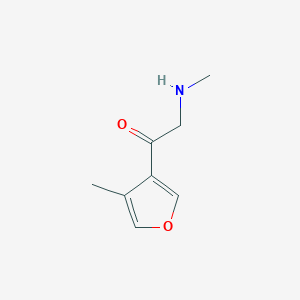
![2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13182310.png)
![2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13182311.png)
